molecular formula C8H11N3 B1451456 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine CAS No. 1204297-84-6

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Cat. No. B1451456
CAS RN: 1204297-84-6
M. Wt: 149.19 g/mol
InChI Key: DWJYWOLHBXVMFI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a type of heterocyclic compound . It is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . Six isomeric naphthyridines exist currently .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine include a melting point of 155-158 °C and a density of 1.068±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, which include “1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine”, are known to have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities . Specifically, a thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines has been conducted .

Anti-HIV Properties

As mentioned above, 1,6-naphthyridines are also known to have anti-HIV properties . This suggests that “1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” could potentially be used in the development of new treatments for HIV.

Anti-Microbial Properties

The anti-microbial properties of 1,6-naphthyridines suggest that “1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” could be used in the development of new antimicrobial agents .

Analgesic Properties

1,6-Naphthyridines are also known to have analgesic properties . This suggests that “1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” could potentially be used in the development of new pain relief medications.

Anti-Inflammatory Properties

The anti-inflammatory properties of 1,6-naphthyridines suggest that “1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” could be used in the development of new anti-inflammatory drugs .

Anti-Oxidant Properties

1,6-Naphthyridines are also known to have anti-oxidant properties . This suggests that “1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” could potentially be used in the development of new antioxidant supplements.

Enhancing Catalytic Activity

“1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” is used to enhance the catalytic activity of 4- (dialkylamino)pyridines for acetylation by conformational fixation .

Synthetic Preparation of Quinolizidinone Carboxylic Acid Selective M1 Allosteric Modulators

“1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” is used in the synthetic preparation of quinolizidinone carboxylic acid selective M1 allosteric modulators .

properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJYWOLHBXVMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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